2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 4-methylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide and an acidic workup to obtain the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
Cyclopropylacetic acid: Contains a cyclopropane ring with an acetic acid group.
Cyclopropanemethanol: Features a cyclopropane ring with a hydroxymethyl group.
Uniqueness
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a 4-methylphenyl group and a cyclopropane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-4-6-10(7-5-9)13(11(14)15)8-12(13,2)3/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLIEVKLCVTOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672527 | |
Record name | 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884091-24-1 | |
Record name | 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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